molecular formula C17H13N3O6 B3684620 N-(2-hydroxy-5-methylphenyl)-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide

N-(2-hydroxy-5-methylphenyl)-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide

Cat. No.: B3684620
M. Wt: 355.30 g/mol
InChI Key: ZSLIEDLOJMVGEG-UHFFFAOYSA-N
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Description

N-(2-hydroxy-5-methylphenyl)-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide: is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a unique structure that combines a hydroxy-methylphenyl group with a nitro-dioxoisoindolyl-acetamide moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-5-methylphenyl)-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Isoindole Core: The isoindole core can be synthesized through the cyclization of an appropriate phthalic anhydride derivative with an amine.

    Acylation: The acetamide group is introduced via acylation reactions, often using acetic anhydride or acetyl chloride.

    Coupling with Hydroxy-Methylphenyl Group: The final step involves coupling the hydroxy-methylphenyl group with the nitro-dioxoisoindolyl-acetamide intermediate under suitable conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-5-methylphenyl)-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide: can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxy-5-methylphenyl)-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide:

    Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory or anticancer drugs.

    Materials Science: Its unique structure may make it suitable for use in the development of advanced materials, such as organic semiconductors or polymers.

    Industrial Chemistry: It could be used as an intermediate in the synthesis of other complex organic compounds or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-5-methylphenyl)-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide would depend on its specific application. For instance, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group could play a role in redox reactions, while the hydroxy and acetamide groups could participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

N-(2-hydroxy-5-methylphenyl)-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide: can be compared with similar compounds such as:

    N-(2-hydroxyphenyl)-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide: Lacks the methyl group, which may affect its reactivity and binding properties.

    N-(2-hydroxy-5-methylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide:

    N-(2-hydroxy-5-methylphenyl)-2-(5-amino-1,3-dioxoisoindol-2-yl)acetamide: Contains an amino group instead of a nitro group, which could significantly alter its chemical reactivity and biological activity.

The uniqueness of This compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-hydroxy-5-methylphenyl)-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O6/c1-9-2-5-14(21)13(6-9)18-15(22)8-19-16(23)11-4-3-10(20(25)26)7-12(11)17(19)24/h2-7,21H,8H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLIEDLOJMVGEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)CN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-hydroxy-5-methylphenyl)-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide
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N-(2-hydroxy-5-methylphenyl)-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide

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